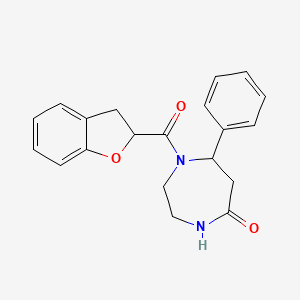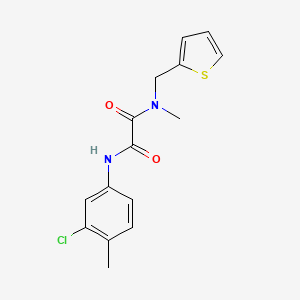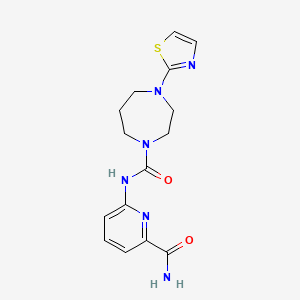
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one is a complex organic compound that features a benzofuran ring fused with a diazepane ring
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran ring followed by the introduction of the diazepane moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one can be compared with similar compounds such as:
2,3-Dihydro-1-benzofuran-2-carbonyl chloride: This compound shares the benzofuran ring but lacks the diazepane moiety, making it less complex and potentially less versatile in applications.
7-Phenyl-1,4-diazepan-5-one:
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19-13-16(14-6-2-1-3-7-14)22(11-10-21-19)20(24)18-12-15-8-4-5-9-17(15)25-18/h1-9,16,18H,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSIFGOWGUHCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC(=O)N1)C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide](/img/structure/B7054332.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide](/img/structure/B7054338.png)
![2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B7054344.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B7054352.png)
![3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7054360.png)
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B7054366.png)
![N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B7054373.png)
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B7054381.png)

![2-Methyl-4-[3-oxo-3-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propyl]-1,4-benzoxazin-3-one](/img/structure/B7054400.png)

![N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7054412.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-6-fluoro-1H-benzimidazole-4-carboxamide](/img/structure/B7054436.png)
![N-(1,3,4-thiadiazol-2-yl)-1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidine-4-carboxamide](/img/structure/B7054444.png)
